
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate is a complex organic compound with a unique structure that combines a pyridine ring with a dioxazasilocane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the dioxazasilocane ring, which is then coupled with the pyridine-4-carboxylate moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl groups, while reduction may produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the context in which the compound is used, such as its role in enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Dimethyl-1,3-dioxane-4,6-dione): Similar in structure but lacks the pyridine ring.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another related compound with a different functional group.
Uniqueness
2-(2,2-Dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate is unique due to its combination of a dioxazasilocane ring with a pyridine-4-carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
80510-93-6 |
|---|---|
Molekularformel |
C14H22N2O4Si |
Molekulargewicht |
310.42 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl pyridine-4-carboxylate |
InChI |
InChI=1S/C14H22N2O4Si/c1-21(2)19-11-8-16(9-12-20-21)7-10-18-14(17)13-3-5-15-6-4-13/h3-6H,7-12H2,1-2H3 |
InChI-Schlüssel |
RNIUTXCGVBNQPT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(OCCN(CCO1)CCOC(=O)C2=CC=NC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


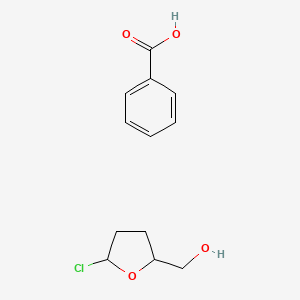

![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
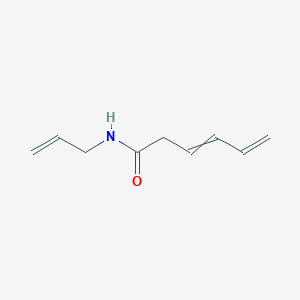
silane](/img/structure/B14413299.png)
![Phenol, 5-(dimethylamino)-2-[[(4-nitrophenyl)imino]methyl]-](/img/structure/B14413301.png)
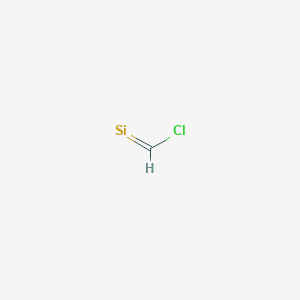
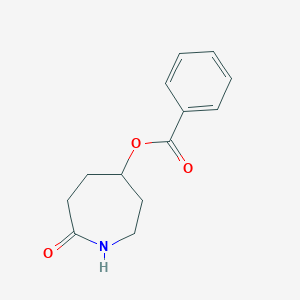

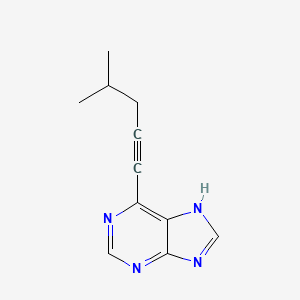
![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)

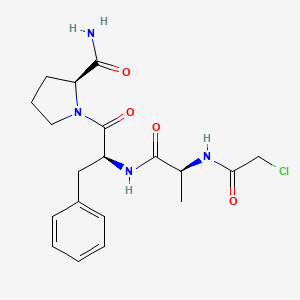
![3,4,5-Triethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B14413350.png)
